Oprozomib is a synthetic, orally bioavailable, second-generation proteasome inhibitor. [, , , , , , , ] It is classified as a tripeptide epoxyketone, a class of molecules known for their ability to irreversibly inhibit proteasome activity. [, , , , ] In scientific research, oprozomib serves as a valuable tool for studying the ubiquitin-proteasome system (UPS) and its role in various cellular processes, particularly in the context of cancer research. [, , , , , , , , , , , , , , , , , , , , , ]
Oprozomib's molecular structure consists of a tripeptide backbone with an epoxyketone group. [, , , , , ] This epoxyketone moiety is critical for its mechanism of action, forming a covalent bond with the active site of the proteasome. [, , , , , ] Structural modifications, particularly at the N-terminus and linker regions, have been explored to enhance its potency, metabolic stability, and oral bioavailability. []
The primary chemical reaction associated with oprozomib is the nucleophilic attack of the threonine hydroxyl group present in the proteasome's active site on the epoxyketone moiety of oprozomib. [, , , , ] This reaction forms a stable, covalent bond, leading to irreversible inhibition of the proteasome.
In addition to its interaction with the proteasome, oprozomib is metabolized by microsomal epoxide hydrolase (mEH) in the liver. [] This enzymatic reaction results in the hydrolysis of the epoxide ring, forming a diol metabolite. [] This metabolic pathway is crucial for understanding potential drug-drug interactions with oprozomib. []
Oprozomib exerts its biological effects through the irreversible inhibition of the proteasome, a crucial cellular machinery responsible for degrading damaged or misfolded proteins. [, , , , , , , , , , , , , , , , , , , , , ] Specifically, oprozomib targets the chymotrypsin-like activity of the β5 subunit within the proteasome's 20S core particle. [, , , , , , , , ] This inhibition leads to the accumulation of polyubiquitinated proteins, triggering a cascade of events, including endoplasmic reticulum stress, activation of apoptotic pathways, and ultimately, cell death. [, , , , , , , , , , ] Notably, recent studies have shown that oprozomib, unlike other proteasome inhibitors, can overcome compensatory hyperactivation of other proteasome subunits, achieving pan-proteasome subunit inhibition. []
In vitro studies: Oprozomib has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including multiple myeloma, Waldenström macroglobulinemia, head and neck squamous cell carcinoma, triple-negative breast cancer, leukemia, and lung cancer. [, , , , , , , , , , , , , , , , , , , ] These studies have helped elucidate the molecular mechanisms underlying its anti-cancer activity and its potential to overcome drug resistance. [, , , , , , , , , , , , , ]
In vivo studies: Preclinical studies in animal models have shown that oprozomib effectively inhibits tumor growth in multiple myeloma, hepatocellular carcinoma, and head and neck squamous cell carcinoma. [, , ] These studies provide further evidence for its potential as an anti-cancer therapeutic. [, , ]
Drug development: Oprozomib has been investigated in several clinical trials for treating various hematologic malignancies, including multiple myeloma and Waldenström macroglobulinemia. [, , , , , , , ] These trials aim to evaluate its safety, tolerability, and efficacy in humans. [, , , , , , , ]
Overcoming drug resistance: Further research is needed to understand and overcome mechanisms of resistance to oprozomib in various cancers. [, , , , , , , , , , ] Combination therapies with other anti-cancer agents, such as histone deacetylase inhibitors or autophagy inhibitors, hold promise for enhancing its efficacy and overcoming drug resistance. [, , , , ]
Expanding therapeutic applications: While oprozomib has been primarily studied in hematologic malignancies, exploring its potential in solid tumors, such as lung cancer and ovarian cancer, warrants further investigation. [, , ]
Enhancing delivery and targeting: Developing novel delivery systems or formulations to improve oprozomib's bioavailability and target specific cancer cells could enhance its therapeutic index and reduce potential side effects. []
Exploring its role in non-cancerous diseases: Given the involvement of the ubiquitin-proteasome system in various cellular processes, investigating oprozomib's potential in other diseases, such as fibrotic diseases or neurodegenerative disorders, could lead to novel therapeutic applications. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: